N-Acetyl Lorcaserin is a derivative of Lorcaserin, a selective serotonin receptor agonist primarily used in the treatment of obesity. This compound acts on the serotonin 2C receptor, which plays a crucial role in appetite regulation and energy balance. The N-acetylation of Lorcaserin enhances its pharmacological properties and may improve its efficacy and safety profile.
Lorcaserin was developed as an anti-obesity medication and received approval from the United States Food and Drug Administration in 2012. It is derived from 2-(4-chlorophenyl)ethanamine, which serves as a foundational structure for various modifications, including N-acetylation to form N-Acetyl Lorcaserin.
N-Acetyl Lorcaserin falls under the category of pharmaceutical compounds specifically classified as serotonin receptor agonists. It is also categorized as an anti-obesity agent due to its mechanism of action that influences appetite and weight management.
The synthesis of N-Acetyl Lorcaserin can be achieved through various chemical pathways, typically involving the acetylation of Lorcaserin. A common method includes the use of acetic anhydride or acetyl chloride in the presence of a base to facilitate the acetylation reaction.
The molecular formula of N-Acetyl Lorcaserin is CHClNO. The compound features an acetyl group attached to the nitrogen atom of the Lorcaserin structure.
N-Acetyl Lorcaserin can undergo various chemical reactions typical for amides and amines, including hydrolysis, reduction, and acylation reactions.
N-Acetyl Lorcaserin functions primarily as an agonist for the serotonin 2C receptor, leading to increased satiety and reduced food intake. The mechanism involves:
N-Acetyl Lorcaserin is primarily used in research settings focused on obesity treatment and metabolic disorders. Its applications include:
N-Acetyl Lorcaserin is a chemically modified derivative of the anti-obesity drug lorcaserin hydrochloride, specifically resulting from the acetylation of the parent compound's primary amine group. Structurally, while lorcaserin [(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride] features a secondary amine functional group, N-Acetyl Lorcaserin is characterized by an amide linkage formed by the reaction of lorcaserin's amine group with acetylating agents like acetic anhydride. This structural modification converts the basic secondary amine of lorcaserin into a neutral amide, significantly altering the molecule's physicochemical properties including polarity, solubility, and chromatographic behavior [4] [7] [9].
The core benzazepine structure remains intact in N-Acetyl Lorcaserin, preserving the (R)-chirality at the methyl-substituted carbon position that is essential for the pharmacological activity of the parent drug. The molecular formula of N-Acetyl Lorcaserin is C₁₃H₁₆ClNO, with a molecular weight of 237.72 g/mol, representing an increase of 42 g/mol compared to the parent lorcaserin molecule (C₁₁H₁₄ClN, 195.69 g/mol) due to the addition of the acetyl group [7] [9]. This structural relationship positions N-Acetyl Lorcaserin as both a potential metabolic derivative and a process-related impurity in pharmaceutical manufacturing.
Table 1: Structural and Molecular Comparison of Lorcaserin and N-Acetyl Lorcaserin
Property | Lorcaserin | N-Acetyl Lorcaserin |
---|---|---|
Chemical Formula | C₁₁H₁₄ClN | C₁₃H₁₆ClNO |
Molecular Weight | 195.69 g/mol | 237.72 g/mol |
IUPAC Name | (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | (1R)-1-(8-chloro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-yl)ethan-1-one |
Key Functional Groups | Secondary amine | Amide |
Chirality | (R)-configuration | (R)-configuration |
N-Acetyl Lorcaserin plays a dual role in pharmaceutical science, functioning both as an active pharmaceutical ingredient (API) impurity and as a significant human metabolite. As a process-related impurity, it can form during the synthesis, purification, or storage of lorcaserin drug substances and products. Acetylation may occur when residual acetyl-containing reagents (e.g., acetic anhydride or acetyl chloride) are present during manufacturing processes, or when excipients with acetyl donor capabilities are included in drug formulations. This compound is formally designated as "Lorcaserin EP Impurity C" in pharmaceutical quality control frameworks, indicating its recognition by regulatory bodies as a compound requiring monitoring and control [4] [9].
In metabolic pathways, N-Acetyl Lorcaserin is generated through phase II biotransformation reactions, specifically via N-acetyltransferase (NAT) enzymes in the liver. These enzymes catalyze the transfer of an acetyl group from acetyl coenzyme A to the amine nitrogen of lorcaserin. While phase I metabolites (such as hydroxylated derivatives) dominate lorcaserin's metabolic profile, the formation of N-Acetyl Lorcaserin represents an important detoxification pathway. Identification of this metabolite in excreta (urine and feces) has been confirmed through liquid chromatography-mass spectrometry (LC-MS) studies, with the acetylated metabolite accounting for a minor but significant fraction of the total excreted material [4] [6]. The presence of this metabolite in biological systems necessitates careful consideration during bioanalytical method development to ensure it does not interfere with the quantification of the parent drug.
The significance of N-Acetyl Lorcaserin extends across multiple domains of pharmaceutical development, particularly in analytical chemistry, regulatory compliance, and stability testing. From a quality control perspective, the detection and quantification of this impurity are mandated by regulatory agencies worldwide. The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) stipulate strict thresholds for unidentified and identified impurities in drug substances and products, requiring comprehensive characterization of any impurity present at levels ≥0.10% [4] [9]. This necessitates the development of highly specific analytical methods capable of resolving N-Acetyl Lorcaserin from structurally similar compounds and the parent API.
The deuterated analog, N-Acetyl Lorcaserin-d₃, has emerged as an indispensable tool in modern bioanalytical workflows. This isotopically labeled compound, synthesized using deuterated acetic anhydride (CD₃CO)₂O under anhydrous conditions, serves as an ideal internal standard for mass spectrometric detection. Its near-identical chromatographic behavior to the non-deuterated compound, combined with a 3 Da mass difference in mass spectrometry, enables highly accurate quantification through isotope dilution methods. This is particularly valuable for pharmacokinetic studies where precise measurement of N-Acetyl Lorcaserin concentrations in complex biological matrices is required [4].
Table 2: Analytical Parameters for N-Acetyl Lorcaserin Detection
Analytical Technique | Detection Mode | Key Characteristics | Application Focus |
---|---|---|---|
HPLC-UV | Ultraviolet detection | Resolution from parent compound and process impurities | Quality control release testing |
LC-MS/MS | Mass spectrometric detection | High sensitivity (ng/mL range) with deuterated IS | Metabolic studies and bioanalysis |
GC-MS | Gas chromatography-MS | Requires derivatization; less commonly employed | Complementary confirmation |
NMR Spectroscopy | Structural characterization | Definitive structural confirmation; identity testing | Reference standard characterization |
Stability indicating methods must adequately monitor N-Acetyl Lorcaserin formation during accelerated stability studies of drug products. These studies, conducted under stressed conditions (elevated temperature and humidity), help establish the degradation pathways of lorcaserin-containing formulations. The formation kinetics of N-Acetyl Lorcaserin provide critical data for determining appropriate retest dates and storage conditions. Furthermore, its detection in stability samples necessitates root-cause investigations to determine whether acetylation results from inherent drug substance reactivity or interactions with excipients or packaging components [4] [9]. The synthesis of high-purity reference standards of N-Acetyl Lorcaserin (typically >98% purity, confirmed by orthogonal methods including HPLC, NMR, and mass spectrometry) provides the essential metrological traceability required for accurate quantification throughout the drug product lifecycle.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1